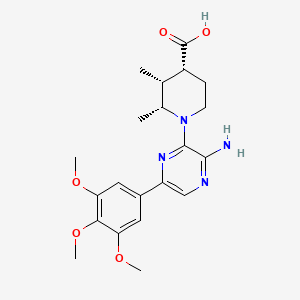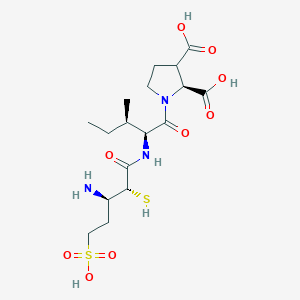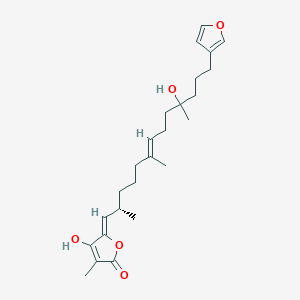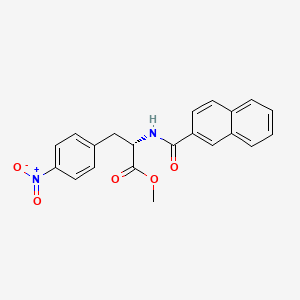
Pyridin-3-ylmethyl-(3,7,11-trimethyl-dodeca-2,6,10-trienyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-2-[(3S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide . This compound is a γ-secretase inhibitor and is used in various scientific research applications, particularly in the study of neuroblastoma cells and neural precursor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-[(3S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide involves multiple steps:
Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors to form the 1,4-benzodiazepine ring.
Introduction of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Attachment of the difluorobenzeneacetamide moiety: This is achieved through an amide coupling reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to control reaction conditions precisely.
Purification steps: These include crystallization, filtration, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-2-[(3S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the benzodiazepine core or the phenyl group.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: Halogen atoms in the difluorobenzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in alcohols or amines.
Substitution: Can produce various substituted benzene derivatives.
Scientific Research Applications
N-[(1S)-2-[(3S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide has several scientific research applications:
Neurobiology: It is used to study the differentiation and migration of neuroblastoma cells.
Stem Cell Research: It accelerates the induction of a homogeneous, self-renewing primitive neuroepithelium population from human embryonic stem cells.
Cancer Research: It is used in combination with other compounds to inhibit the growth of cancer cells.
Mechanism of Action
The compound exerts its effects by inhibiting γ-secretase, an enzyme involved in the Notch signaling pathway. This inhibition leads to the suppression of Notch pathway signaling, which is crucial for cell differentiation, proliferation, and apoptosis. By targeting this pathway, the compound can induce growth inhibition and differentiation in neuroblastoma cells .
Comparison with Similar Compounds
Similar Compounds
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester): Another γ-secretase inhibitor used in similar research applications.
LY-411575 (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester): A potent γ-secretase inhibitor with applications in cancer and neurobiology research.
Uniqueness
N-[(1S)-2-[(3S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide is unique due to its specific chemical structure, which allows for effective inhibition of γ-secretase and its ability to induce differentiation and migration in neuroblastoma cells. Its combination with other compounds enhances its efficacy in various research applications .
Properties
Molecular Formula |
C21H32N2 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(2E,6E)-3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine |
InChI |
InChI=1S/C21H32N2/c1-18(2)8-5-9-19(3)10-6-11-20(4)13-15-23-17-21-12-7-14-22-16-21/h7-8,10,12-14,16,23H,5-6,9,11,15,17H2,1-4H3/b19-10+,20-13+ |
InChI Key |
LOBKJLMNXXPMNQ-OPBVARBZSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CNCC1=CN=CC=C1)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCNCC1=CN=CC=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide](/img/structure/B10773168.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10773170.png)

![8-[(1R)-1,2-dihydroacenaphthylen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10773183.png)

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium](/img/structure/B10773187.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide](/img/structure/B10773194.png)


![[3-hydroxy-17-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] 2-methylbutanoate](/img/structure/B10773229.png)

![2-[4-(2-Benzothiazolyl)phenyl]-4-methylmorpholin-2-ol](/img/structure/B10773237.png)
![3-Biphenyl-4-ylethynyl-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B10773246.png)
